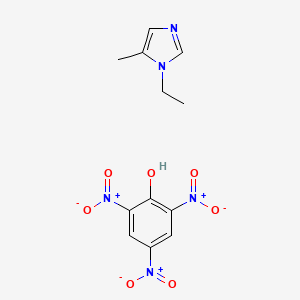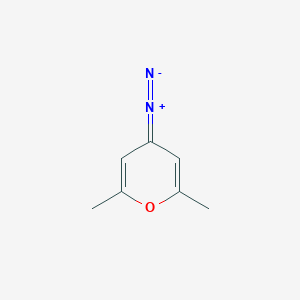
4-Diazo-2,6-dimethyl-4H-pyran
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Diazo-2,6-dimethyl-4H-pyran is a heterocyclic compound that belongs to the class of pyrans. Pyrans are six-membered oxygen-containing rings that are significant in various chemical and biological processes. This compound is particularly interesting due to its unique structure and reactivity, making it a valuable subject of study in organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Diazo-2,6-dimethyl-4H-pyran typically involves the reaction of 2,6-dimethyl-4H-pyran-4-one with diazomethane. The reaction is carried out under controlled conditions to ensure the formation of the diazo compound. The process involves:
- Dissolving 2,6-dimethyl-4H-pyran-4-one in a suitable solvent such as dichloromethane.
- Adding diazomethane to the solution while maintaining a low temperature to prevent decomposition.
- Stirring the reaction mixture until the formation of this compound is complete.
Industrial Production Methods
While the laboratory synthesis of this compound is well-documented, industrial production methods are less common due to the compound’s specialized applications. scaling up the laboratory process with appropriate safety measures and equipment can achieve industrial production.
Chemical Reactions Analysis
Types of Reactions
4-Diazo-2,6-dimethyl-4H-pyran undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the diazo group into an amine or other functional groups.
Substitution: The diazo group can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like amines, alcohols, and thiols can react with the diazo group under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce amines.
Scientific Research Applications
4-Diazo-2,6-dimethyl-4H-pyran has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s derivatives are explored for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to investigate its potential as a pharmaceutical intermediate.
Industry: It is used in the development of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 4-Diazo-2,6-dimethyl-4H-pyran involves its ability to undergo various chemical transformations. The diazo group is highly reactive and can participate in cycloaddition reactions, forming new ring structures. These reactions often involve the formation of intermediates that can interact with molecular targets, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
2,6-Dimethyl-4H-pyran-4-one: A precursor in the synthesis of 4-Diazo-2,6-dimethyl-4H-pyran.
4-Dicyanomethylene-2,6-dimethyl-4H-pyran: Another derivative with different functional groups.
Chelidonic acid: A related compound with a pyran ring structure.
Uniqueness
This compound is unique due to its diazo group, which imparts distinct reactivity compared to other pyran derivatives. This reactivity makes it a valuable tool in synthetic organic chemistry and various research applications.
Properties
CAS No. |
61170-00-1 |
|---|---|
Molecular Formula |
C7H8N2O |
Molecular Weight |
136.15 g/mol |
IUPAC Name |
4-diazo-2,6-dimethylpyran |
InChI |
InChI=1S/C7H8N2O/c1-5-3-7(9-8)4-6(2)10-5/h3-4H,1-2H3 |
InChI Key |
DBIBNMCDZQFXFT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=[N+]=[N-])C=C(O1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


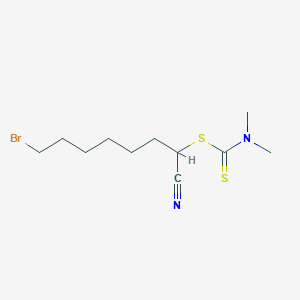
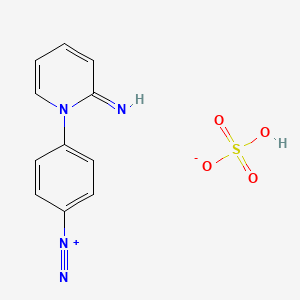
![3-[(2-Hydroxyphenyl)methylidene]-5-phenylthiophen-2-one](/img/structure/B14590367.png)

![Acetic acid--4-{[tert-butyl(dimethyl)silyl]oxy}cyclopent-2-en-1-ol (1/1)](/img/structure/B14590376.png)
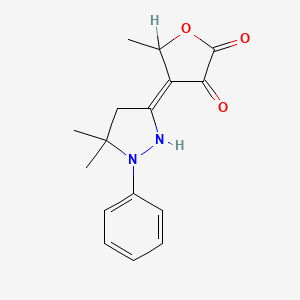
![5-Nitro-2-[4-(2-nitroprop-1-en-1-yl)phenoxy]-1,3-thiazole](/img/structure/B14590389.png)
![4-[1-[2-(Methylamino)ethyl]cyclopentyl]phenol;hydrobromide](/img/structure/B14590413.png)
methanone](/img/structure/B14590420.png)

![2,2'-[1,4-Phenylenebis(dimethylsilanediyl)]di(prop-2-en-1-ol)](/img/structure/B14590431.png)

![3-(4-Methylphenyl)-3a,4,5,9b-tetrahydronaphtho[2,1-d][1,2]oxazole](/img/structure/B14590438.png)
